N-methyl-2-((5-(3-nitrophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide
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Overview
Description
N-methyl-2-((5-(3-nitrophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H15F3N4O3S and its molecular weight is 436.41. The purity is usually 95%.
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis typically involves the strategic assembly of the imidazole ring system followed by the introduction of the nitrophenyl and trifluoromethylphenyl groups. Key steps may include nucleophilic substitution and thiolation reactions, with careful control of temperature, solvents, and catalysts to ensure the desired product is obtained.
Industrial Production Methods: On an industrial scale, the synthesis might be adapted for bulk production with optimizations for cost, yield, and environmental impact. This can involve continuous flow processes, which allow for better control and efficiency compared to batch processing.
Chemical Reactions Analysis
Types of Reactions It Undergoes: This compound may undergo various chemical reactions such as oxidation, reduction, and substitution. The nitro group can be reduced to an amino group, while the imidazole ring might participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions: Reagents like hydrogen or hydrazine (for reduction), strong acids or bases (for substitution), and oxidizing agents like potassium permanganate can be employed. Conditions would vary based on the specific transformation desired.
Major Products Formed: Products will depend on the type of reaction. For example, reduction of the nitro group would yield an amino derivative, while oxidation might introduce additional functional groups to the imidazole ring.
Scientific Research Applications: This compound holds significant promise in various fields:
Chemistry: As a synthetic intermediate or reagent, it can be used to create more complex molecules or materials.
Biology and Medicine: The imidazole ring often exhibits biological activity, potentially useful in drug development for anti-inflammatory, antimicrobial, or anticancer agents.
Industry: It might be incorporated into agrochemicals, dyes, or other specialized chemicals where its unique properties can be exploited.
Mechanism of Action: The compound’s effects can be attributed to its structural components. The nitrophenyl and trifluoromethyl groups modulate its reactivity and binding affinity to biological targets. It might inhibit enzymes or interfere with biochemical pathways by binding to active sites or altering molecular interactions.
Comparison with Similar Compounds: Compared to other imidazole derivatives, N-methyl-2-((5-(3-nitrophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide stands out due to its combination of nitro and trifluoromethyl groups. Other similar compounds include:
1H-imidazole-2-thiol
4-nitroimidazole
2-trifluoromethylimidazole
There you go, an in-depth dive into this fascinating compound. Anything else sparking your curiosity?
Properties
IUPAC Name |
N-methyl-2-[5-(3-nitrophenyl)-1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N4O3S/c1-23-17(27)11-30-18-24-10-16(12-4-2-7-15(8-12)26(28)29)25(18)14-6-3-5-13(9-14)19(20,21)22/h2-10H,11H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODFWYYMKKJZAJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CSC1=NC=C(N1C2=CC=CC(=C2)C(F)(F)F)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.